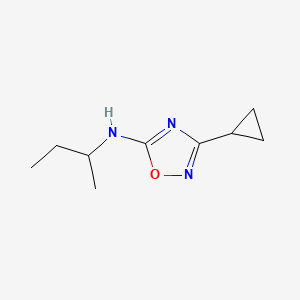

N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine

Description

N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine is a 1,2,4-oxadiazole derivative featuring a cyclopropyl group at position 3 and a secondary amine (butan-2-yl) substituent at position 5. The 1,2,4-oxadiazole core is a heterocyclic ring system known for its stability and versatility in medicinal chemistry.

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-butan-2-yl-3-cyclopropyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H15N3O/c1-3-6(2)10-9-11-8(12-13-9)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) |

InChI Key |

KKYYFDULTRITDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC(=NO1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazol-5-amine Derivatives

Structural and Physicochemical Properties

The table below compares key properties of N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine with structurally related compounds:

Key Observations:

- Substituent Effects: The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to aryl (e.g., nitrophenyl, bromophenyl) or alkyl (e.g., isopropyl) substituents due to its rigid, strained structure . Bromophenyl derivatives (e.g., ) exhibit higher molecular weights (~240 g/mol) due to bromine’s mass, which may influence pharmacokinetics .

Amine Group Variations :

- The secondary amine (butan-2-yl) in the target compound contrasts with tertiary amines (e.g., Ox6/Ox7) or primary amines (e.g., 3-isopropyl derivative), affecting solubility and hydrogen-bonding capacity.

Biological Activity

N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.23 g/mol. The compound features a five-membered oxadiazole ring, which is known for its diverse biological activities. The unique substituents—a butan-2-yl group and a cyclopropyl group—contribute to its distinctive chemical properties and potential interactions with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds containing the oxadiazole moiety can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

The anticancer potential of this compound has been investigated through various in vitro studies. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (acute monocytic leukemia). The compound appears to act in a dose-dependent manner, with increasing concentrations leading to higher rates of cell death .

Comparative Studies

In comparative studies against established anticancer agents like doxorubicin, N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amines exhibited comparable or superior cytotoxic effects against certain cancer cell lines. For example, IC50 values for this compound were reported at sub-micromolar concentrations against several leukemia and breast cancer cell lines .

Study 1: Cytotoxicity Against Leukemia Cells

A study evaluated the cytotoxic effects of N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amines on human leukemia cell lines (CEM and U937). The results indicated that the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics, suggesting a promising alternative for leukemia treatment .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| CEM | 0.65 | Doxorubicin | 1.20 |

| U937 | 0.75 | Doxorubicin | 1.50 |

Study 2: Induction of Apoptosis

Flow cytometry assays revealed that N-(Butan-2-yl)-3-cyclopropyl-1,2,4-oxadiazol-5-amines effectively induced apoptosis in MCF-7 cells. The study demonstrated that the compound activated caspase pathways associated with programmed cell death .

Q & A

Q. What strategies improve regioselectivity during oxadiazole ring formation?

- Methodology : Use directing groups (e.g., nitro substituents) to favor cyclization at the 3-position. Microwave irradiation reduces side reactions (e.g., 5-substituted isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.